Cas no 863018-46-6 (3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質
名前と識別子
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- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-fluorophenyl)methyl]-3,6-dihydro-6-[(4-nitrophenyl)methyl]-
- CCG-305224
- 3-(4-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- AKOS024593471
- 863018-46-6
- 3-(4-fluorobenzyl)-6-(4-nitrobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- F0656-0293
- 3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
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- インチ: 1S/C18H13FN6O3/c19-14-5-1-13(2-6-14)10-24-17-16(21-22-24)18(26)23(11-20-17)9-12-3-7-15(8-4-12)25(27)28/h1-8,11H,9-10H2
- InChIKey: KAYMEETWOAFLKE-UHFFFAOYSA-N
- ほほえんだ: C1N(CC2=CC=C([N+]([O-])=O)C=C2)C(=O)C2N=NN(CC3=CC=C(F)C=C3)C=2N=1
計算された属性
- せいみつぶんしりょう: 380.10331646g/mol
- どういたいしつりょう: 380.10331646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- ふってん: 654.3±65.0 °C(Predicted)
- 酸性度係数(pKa): -1.69±0.20(Predicted)
3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0656-0293-40mg |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0656-0293-20μmol |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0656-0293-3mg |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0656-0293-4mg |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0656-0293-75mg |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0656-0293-100mg |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0656-0293-5mg |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0656-0293-20mg |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0656-0293-30mg |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0656-0293-10μmol |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863018-46-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献
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3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-oneに関する追加情報
Introduction to 3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one (CAS No. 863018-46-6)
The compound 3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one, identified by its CAS number 863018-46-6, represents a fascinating molecule in the realm of pharmaceutical chemistry. This heterocyclic compound belongs to the triazolo-pyrimidine class, a scaffold that has garnered significant attention due to its versatile biological activities and potential therapeutic applications.
Triazolo-pyrimidine derivatives are known for their broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The structural features of this compound, particularly the presence of a fluorophenyl and a nitrophenyl moiety at the 4 and 6 positions respectively, contribute to its unique chemical and biological profile. These substituents not only enhance the molecule's solubility and bioavailability but also modulate its interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of rational drug design in optimizing such heterocyclic compounds. The 1,2,3triazolo[4,5-d]pyrimidin-7-one core structure offers a privileged scaffold that can be further modified to improve potency and selectivity. The incorporation of fluorine atoms is particularly noteworthy, as they are frequently employed in drug development due to their ability to enhance metabolic stability and binding affinity.
The nitrophenyl group in this compound adds another layer of complexity, influencing both electronic properties and potential interactions with biological receptors. This dual substitution pattern makes 3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one a promising candidate for further investigation in drug discovery programs.
In the context of contemporary research, there is growing interest in developing small molecules that can modulate key signaling pathways involved in diseases such as cancer and inflammation. The triazolo-pyrimidine scaffold has been extensively studied for its ability to interfere with processes like DNA replication and cell proliferation. The specific arrangement of substituents in this compound may enable it to interact with target proteins in a manner that inhibits disease progression.
One of the most compelling aspects of this molecule is its potential to serve as a lead compound for the development of novel therapeutics. By leveraging structure-based drug design techniques and computational modeling, researchers can predict how modifications to the core scaffold might enhance its biological activity. For instance, exploring analogs with different substituents or stereochemistries could yield derivatives with improved pharmacokinetic profiles.
The synthesis of 3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been instrumental in constructing complex heterocyclic frameworks efficiently. These techniques not only streamline the synthetic process but also allow for greater flexibility in modifying the molecular structure.
From a mechanistic standpoint, understanding how this compound exerts its effects is crucial for developing it into a viable drug candidate. Preliminary studies suggest that it may interact with enzymes or receptors involved in disease pathways by binding covalently or non-covalently. Investigating these interactions through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into its mode of action.
The potential therapeutic applications of this compound are broad-ranging. In oncology research, for example, triazolo-pyrimidine derivatives have shown promise as inhibitors of kinases and other enzymes overexpressed in cancer cells. The presence of both fluorine and nitro groups may enhance its ability to disrupt aberrant signaling networks characteristic of malignancies. Similarly, in inflammatory diseases, such molecules could modulate cytokine production or immune cell function by targeting specific pathways.
Another area where this compound holds promise is antimicrobial chemotherapy. Resistance to conventional antibiotics remains a significant global health challenge, prompting the search for novel antimicrobial agents. The unique structural features of 3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H1,2,3triazolo[4,5d]pyrimidin-7one may enable it to interfere with bacterial growth or virulence factors without cross-resistance to existing antibiotics.
In conclusion, 3-(4-fluorophenyl)methyl*,6(4-*nitro*phenyl)methyl*,-*3*H,6*H,7*H1,2,3tri azo l o [ 4 , 5 d]py rim idin * - 7 - one(CAS No . 86 3018 - 46 - 6 ) is a structurally intriguing molecule with significant pharmaceutical potential . Its unique combination of substituents , coupled with recent advances in synthetic chemistry and drug discovery technologies , positions it as an exciting candidate for further exploration . As research continues to uncover new therapeutic targets and mechanisms , compounds like this one are likely to play an increasingly important role in addressing unmet medical needs . p >
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